Pyrrolidine-2-carbonitrile Pyrrolidine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 5626-49-3
VCID: VC2201567
InChI: InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2
SMILES: C1CC(NC1)C#N
Molecular Formula: C5H8N2
Molecular Weight: 96.13 g/mol

Pyrrolidine-2-carbonitrile

CAS No.: 5626-49-3

Cat. No.: VC2201567

Molecular Formula: C5H8N2

Molecular Weight: 96.13 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidine-2-carbonitrile - 5626-49-3

Specification

CAS No. 5626-49-3
Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
IUPAC Name pyrrolidine-2-carbonitrile
Standard InChI InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2
Standard InChI Key ALSCEGDXFJIYES-UHFFFAOYSA-N
SMILES C1CC(NC1)C#N
Canonical SMILES C1CC(NC1)C#N

Introduction

Chemical Structure and Properties

Structural Characteristics

Pyrrolidine-2-carbonitrile features a five-membered pyrrolidine ring with one nitrogen atom and a cyano group (-C≡N) attached to the second carbon of the ring. The molecular formula is C₅H₈N₂, creating a chiral center at the C-2 position. This structural arrangement allows for the existence of both (R) and (S) enantiomers, which have different biological activities and applications in pharmaceutical development . The compound's structure combines the nucleophilic secondary amine functionality of the pyrrolidine ring with the electrophilic character of the nitrile group, making it versatile for various chemical transformations.

Physical and Chemical Properties

Pyrrolidine-2-carbonitrile possesses several distinctive physical and chemical properties that contribute to its utility in chemical synthesis and pharmaceutical applications. The table below summarizes the key physical and chemical parameters of this compound:

PropertyValue
Molecular FormulaC₅H₈N₂
Molecular Weight96.130 g/mol
Density1.0±0.1 g/cm³
Boiling Point208.9±33.0 °C at 760 mmHg
Flash Point80.2±25.4 °C
LogP-0.73
Polar Surface Area35.82000
Vapor Pressure0.2±0.4 mmHg at 25°C
Index of Refraction1.477

The compound exhibits moderate water solubility due to its relatively low LogP value of -0.73, indicating a slightly hydrophilic nature . This property facilitates its use in various biochemical applications and pharmaceutical formulations. The moderate boiling point and flash point suggest stability under standard laboratory conditions while requiring appropriate safety precautions during handling and storage .

Synthesis Methods

General Synthetic Routes

Multiple synthetic approaches have been developed for preparing pyrrolidine-2-carbonitrile, with strategies often varying based on the desired stereochemical outcome. A practical and efficient method reported in literature involves the transformation of L-proline through a series of reactions:

  • N-acylation of L-proline with chloroacetyl chloride

  • Conversion of the carboxylic acid moiety to an amide intermediate

  • Dehydration of the amide to form the nitrile group

This synthetic route offers several advantages, including the use of readily available starting materials and reagents, avoiding the need for complex N-protection/deprotection strategies, and providing a straightforward isolation process . The approach is particularly valuable for industrial-scale synthesis of pharmaceutically relevant intermediates.

Stereochemical Considerations

The stereochemistry of pyrrolidine-2-carbonitrile plays a crucial role in its biological activity, especially when used as a building block for pharmaceutical compounds. Both enantiomers can be synthesized with high stereochemical purity:

  • The (S)-enantiomer is commonly derived from L-proline and serves as a key intermediate in the synthesis of DPP-4 inhibitors like Vildagliptin .

  • The (R)-enantiomer can be prepared from D-proline through similar synthetic pathways and is often utilized as the hydrochloride salt in specific applications .

Careful control of reaction conditions and appropriate starting materials enable the preparation of stereochemically pure compounds, which is essential for pharmaceutical applications where a specific enantiomer may exhibit the desired biological activity.

Applications in Medicinal Chemistry

Role in DPP-4 Inhibitor Development

The most significant application of pyrrolidine-2-carbonitrile lies in its role as a precursor for Dipeptidyl Peptidase IV (DPP-4) inhibitors, which represent an important class of anti-diabetic medications. DPP-4 inhibitors function by preventing the degradation of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .

The (S)-enantiomer of pyrrolidine-2-carbonitrile serves as a key building block in the synthesis of Vildagliptin, a potent DPP-4 inhibitor that has demonstrated significant efficacy in treating type II diabetes . The synthesis typically involves:

  • Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as an intermediate

  • Subsequent functionalization to introduce additional structural features necessary for optimal binding to the DPP-4 enzyme

  • Final purification to yield pharmaceutically acceptable forms of the drug

This application highlights the compound's value in creating medications that address a global health concern affecting millions of people worldwide.

Anti-diabetic Activity Research

Research has demonstrated that various derivatives of pyrrolidine-2-carbonitrile exhibit significant anti-diabetic properties. Studies using Spontaneously Hypertensive Rat-Streptozotocin (SHR-STZ) animal models have identified several promising compounds with enhanced activity .

A novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives designed as DPP-4 inhibitors revealed compound 17a as particularly effective, with an IC₅₀ value of 0.017 μM . This compound demonstrated:

  • High DPP-4 inhibitory activity

  • Moderate selectivity against DPP-4 (selective ratio: DPP-8/DPP-4=1324; DPP-9/DPP-4=1164)

  • Good efficacy in oral glucose tolerance tests in ICR and KKAy mice

Additionally, specific derivatives including 1-(2-(5-methylisoxazol-3-ylamino)acetyl)pyrrolidine-2-carbonitrile, 1-(2-(5-methyl-1,2,4-oxadiazol-3-ylamino)acetyl)pyrrolidine-2-carbonitrile, and 1-(2-(1,2,4-thiadiazol-5-ylamino)acetyl)pyrrolidine-2-carbonitrile have been identified as having strong anti-diabetic activity . These findings underscore the importance of the pyrrolidine-2-carbonitrile scaffold in developing novel treatments for type II diabetes.

Structure-Activity Relationships

Molecular Modifications and Biological Activity

Extensive research has been conducted to understand how structural modifications to the pyrrolidine-2-carbonitrile core affect biological activity, particularly regarding DPP-4 inhibition. Key structure-activity relationship findings include:

  • The addition of fluorine at the 4-position of the pyrrolidine ring can enhance metabolic stability and binding affinity

  • Introduction of various heterocyclic groups through N-acylation significantly influences the compound's interaction with target enzymes

  • The stereochemistry at the C-2 position critically determines biological activity, with the (S)-configuration generally preferred for DPP-4 inhibition

These structure-activity relationships have guided medicinal chemists in designing more potent and selective compounds with improved pharmacokinetic profiles.

Biological Evaluation Methods

The biological activity of pyrrolidine-2-carbonitrile derivatives is typically evaluated through multiple assay methods:

Assay TypePurposeKey Parameters Measured
Enzyme Inhibition AssaysDetermine potency against DPP-4IC₅₀ values
Selectivity ScreeningAssess specificity against related enzymesSelectivity ratios against DPP-8, DPP-9
Oral Glucose Tolerance TestsEvaluate in vivo efficacyBlood glucose reduction
SHR-STZ Animal ModelsAssess activity in diabetic animalsGlycemic control parameters

These evaluation methods have consistently demonstrated the effectiveness of properly designed pyrrolidine-2-carbonitrile derivatives in modulating glucose metabolism, confirming their value as anti-diabetic agents .

Related Compounds and Derivatives

Structural Analogs

Several compounds share structural similarities with pyrrolidine-2-carbonitrile, forming a family of related molecules with varying properties and applications. The table below outlines key structural analogs:

CompoundStructural FeaturesDistinctive Characteristics
PyrrolidineBasic five-membered ring with nitrogenLacks the nitrile functionality
Pyrrolidine-1-carbonitrileNitrile group at N-1 positionDifferent reactivity profile
N-MethylpyrrolidineMethyl group on nitrogenEnhanced lipophilicity
(R)-Pyrrolidine-2-carbonitrileOpposite stereochemistry at C-2Different biological activity profile
VildagliptinContains pyrrolidine-2-carbonitrile coreSpecific DPP-4 inhibitory properties

Functionalized Derivatives

The pyrrolidine-2-carbonitrile scaffold has been extensively functionalized to generate derivatives with enhanced properties for specific applications. Major classes of functionalized derivatives include:

  • N-acylated derivatives: Compounds like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile represent key intermediates in pharmaceutical synthesis .

  • Fluorinated derivatives: Introduction of fluorine at various positions alters metabolic stability and binding properties, as demonstrated with 4-fluoropyrrolidine-2-carbonitrile derivatives .

  • Heterocycle-conjugated derivatives: Attachment of isoxazole, oxadiazole, or thiadiazole groups enhances specific biological activities, particularly anti-diabetic properties .

The versatility of this scaffold enables medicinal chemists to fine-tune properties such as potency, selectivity, solubility, and pharmacokinetic parameters to develop optimized drug candidates.

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